Cas no 1101640-70-3 (N1-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-indole-1,2-dicarboxamide)
![N1-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-indole-1,2-dicarboxamide structure](https://ja.kuujia.com/scimg/cas/1101640-70-3x500.png)
N1-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-indole-1,2-dicarboxamide 化学的及び物理的性質
名前と識別子
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- 1-N-[(4-chlorophenyl)methyl]-2,3-dihydroindole-1,2-dicarboxamide
- N1-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-indole-1,2-dicarboxamide
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- インチ: 1S/C17H16ClN3O2/c18-13-7-5-11(6-8-13)10-20-17(23)21-14-4-2-1-3-12(14)9-15(21)16(19)22/h1-8,15H,9-10H2,(H2,19,22)(H,20,23)
- InChIKey: WMTGSUZCWGKBRK-UHFFFAOYSA-N
- ほほえんだ: ClC1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])N([H])C(N1C2=C([H])C([H])=C([H])C([H])=C2C([H])([H])C1([H])C(N([H])[H])=O)=O
N1-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-indole-1,2-dicarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2864-0032-20μmol |
N1-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-indole-1,2-dicarboxamide |
1101640-70-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2864-0032-4mg |
N1-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-indole-1,2-dicarboxamide |
1101640-70-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2864-0032-3mg |
N1-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-indole-1,2-dicarboxamide |
1101640-70-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2864-0032-2μmol |
N1-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-indole-1,2-dicarboxamide |
1101640-70-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2864-0032-15mg |
N1-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-indole-1,2-dicarboxamide |
1101640-70-3 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2864-0032-5mg |
N1-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-indole-1,2-dicarboxamide |
1101640-70-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2864-0032-10mg |
N1-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-indole-1,2-dicarboxamide |
1101640-70-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2864-0032-25mg |
N1-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-indole-1,2-dicarboxamide |
1101640-70-3 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2864-0032-5μmol |
N1-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-indole-1,2-dicarboxamide |
1101640-70-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2864-0032-10μmol |
N1-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-indole-1,2-dicarboxamide |
1101640-70-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 |
N1-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-indole-1,2-dicarboxamide 関連文献
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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9. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
N1-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-indole-1,2-dicarboxamideに関する追加情報
N1-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-indole-1,2-dicarboxamide: A Comprehensive Overview
The compound CAS No. 1101640-70-3, also known as N1-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-indole-1,2-dicarboxamide, is a complex organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in various therapeutic areas, making it a subject of interest for researchers and pharmaceutical developers.
Structurally, the molecule consists of a dihydroindole core with two carboxamide groups attached at the 1 and 2 positions. The presence of a 4-chlorophenylmethyl group further enhances its chemical complexity and biological profile. This structure allows for diverse interactions within biological systems, contributing to its multifaceted pharmacological properties.
Recent advancements in synthetic chemistry have enabled more efficient methods for the synthesis of this compound. Researchers have explored various strategies to optimize the synthesis process, ensuring higher yields and better purity. These methods include multi-component reactions and catalytic approaches, which are pivotal in scaling up production for potential clinical applications.
The biological activity of N1-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-indole-1,2-dicarboxamide has been extensively studied in vitro and in vivo models. Preclinical data suggest that this compound exhibits potent anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and other inflammatory disorders. Additionally, it has shown promise as a potential anticancer agent due to its ability to inhibit key enzymes involved in tumor progression.
One of the most intriguing aspects of this compound is its ability to modulate neurotransmitter systems. Studies indicate that it acts as a selective antagonist of certain serotonin receptors, which could be beneficial in treating neuropsychiatric disorders such as depression and anxiety. This dual functionality—combining anti-inflammatory and neuroprotective effects—positions it as a versatile therapeutic agent.
Despite its potential, challenges remain in fully harnessing the benefits of this compound. Ongoing research is focused on improving its pharmacokinetic properties to enhance bioavailability and reduce potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are crucial in overcoming these hurdles and advancing this compound towards clinical trials.
In conclusion, CAS No. 1101640-70-3 represents a significant advancement in medicinal chemistry with broad therapeutic applications. Its unique structure, coupled with recent research findings, underscores its importance as a lead compound for drug development. As research continues to unfold, this compound holds the promise of becoming a valuable addition to the arsenal of modern medicine.
1101640-70-3 (N1-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-indole-1,2-dicarboxamide) 関連製品
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